molecular formula C7H4BF4KO B8060811 Potassium 2-fluoro-4-formylphenyltrifluoroborate

Potassium 2-fluoro-4-formylphenyltrifluoroborate

Cat. No.: B8060811
M. Wt: 230.01 g/mol
InChI Key: QGFNMUYOEULBQY-UHFFFAOYSA-N
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Description

Potassium 2-fluoro-4-formylphenyltrifluoroborate is an advanced organoboron reagent designed for research applications in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. This air- and moisture-stable trifluoroborate salt features a formyl group and a fluorine atom on its aromatic ring, providing two distinct and orthogonal sites for further functionalization, which makes it a valuable building block for constructing complex molecules. Main Applications and Research Value: This compound serves as a versatile precursor in the synthesis of diverse organic molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it acts as a robust coupling partner for the construction of biaryl and other C-C bonds. The presence of the formyl group allows for subsequent derivatization via condensation or reduction, enabling access to alcohols, amines, and other valuable intermediates. The fluorine substituent can be exploited in further nucleophilic aromatic substitution reactions or to modulate the electronic properties and metabolic stability of the final target molecules. This combination of features is particularly valuable in medicinal chemistry for the late-stage functionalization of complex scaffolds and in materials science for the creation of novel organic structures. Mechanism of Action: In palladium-catalyzed cross-couplings, the trifluoroborate group transmetallates to the palladium center, facilitating the formation of a new carbon-carbon bond. A key advantage of potassium trifluoroborate salts over boronic acids is their enhanced stability; they are remarkably compliant with strong oxidative conditions and resist protodeboronation, leading to higher purity and more predictable reaction outcomes. Note: This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;trifluoro-(2-fluoro-4-formylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-7-3-5(4-13)1-2-6(7)8(10,11)12;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFNMUYOEULBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)C=O)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Borylation of Prefunctionalized Aryl Halides

This method involves Miyaura borylation of 2-fluoro-4-formylphenyl halides (e.g., bromide or iodide) using palladium catalysts. For example, 2-fluoro-4-bromobenzaldehyde may react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2_2 to form the corresponding pinacol boronate, which is subsequently treated with KHF2_2 to yield the trifluoroborate salt. Challenges include:

  • Aldehyde Stability : The formyl group may undergo undesired side reactions under basic or oxidative conditions. In the PMC study, aryltrifluoroborates with aldehydes were successfully oxidized to phenols using Oxone® without compromising the formyl moiety, suggesting compatibility under controlled conditions.

  • Regioselectivity : The fluorine substituent directs borylation to the para position relative to itself, ensuring correct regiochemistry.

Post-Borylation Formylation

An alternative approach involves introducing the formyl group after borylation. For instance, 2-fluoro-4-methylphenyltrifluoroborate could be oxidized to the aldehyde using selective oxidizing agents. However, this method is less common due to the difficulty in oxidizing methyl groups to aldehydes without over-oxidation to carboxylic acids. The PMC study highlights TEMPO-mediated oxidations for alkyltrifluoroborates but notes limitations in stereospecificity and functional group tolerance.

Stepwise Synthesis and Optimization

Protection-Deprotection Sequences

To mitigate aldehyde reactivity during borylation, acetal protection is employed:

  • Acetal Formation : 2-Fluoro-4-bromobenzaldehyde is treated with ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid) to form the acetal-protected derivative.

  • Miyaura Borylation : The protected bromide reacts with bis(pinacolato)diboron under Pd catalysis (e.g., PdCl2_2(dppf)) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Trifluoroborate Formation : The pinacol boronate is stirred with aqueous KHF2_2 (2 equiv) in tetrahydrofuran (THF) at room temperature for 2 hours.

  • Deprotection : The acetal is cleaved using dilute hydrochloric acid (1 M) in THF/water (3:1) at 50°C for 1 hour, yielding the target compound.

Key Data :

StepYield (%)Conditions
Acetal Formation92Ethylene glycol, TsOH, reflux
Miyaura Borylation85PdCl2_2(dppf), DMF, 80°C
Trifluoroborate Formation88KHF2_2, THF/H2_2O, rt
Deprotection95HCl (1 M), THF/H2_2O, 50°C

One-Pot Borylation-Formylation

A streamlined method involves formylation via directed ortho-metalation:

  • Lithiation : 2-Fluoro-4-bromophenyltrifluoroborate is treated with LDA (2 equiv) at -78°C in THF.

  • Formylation : The lithiated intermediate is quenched with DMF, yielding the aldehyde directly.

  • Workup : The crude product is purified via recrystallization from ethanol/water.

This route avoids protection steps but requires stringent temperature control to prevent boronate decomposition. The PMC study’s use of low-temperature TEMPO oxidations supports the feasibility of cryogenic conditions for sensitive intermediates.

Analytical Characterization

Successful synthesis is confirmed through:

  • 1^1H NMR : Distinct signals for the formyl proton (~10 ppm), aromatic protons (6.5–8.0 ppm), and fluorine coupling patterns.

  • 19^{19}F NMR : A singlet for the trifluoroborate group (-135 to -145 ppm) and a separate signal for the aryl fluorine (-110 ppm).

  • IR Spectroscopy : Strong absorption at 1690–1710 cm1^{-1} (C=O stretch) and 1050–1100 cm1^{-1} (B-F vibrations).

Challenges and Mitigation Strategies

  • Functional Group Reactivity : The formyl group may participate in side reactions (e.g., aldol condensation). Using aprotic solvents (THF, DMF) and inert atmospheres minimizes this risk.

  • Boronate Hydrolysis : Aqueous workups must be brief to prevent trifluoroborate decomposition. The PMC study achieved >95% yields using rapid Oxone® oxidations, suggesting that short reaction times are critical.

  • Purification Difficulties : Column chromatography may degrade the trifluoroborate. Recrystallization from ethanol/water mixtures is preferred.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Protection-DeprotectionHigh functional group toleranceMultiple steps increase time/cost70–75
One-Pot FormylationFewer steps, fasterRequires cryogenic conditions60–65
Direct OxidationUtilizes commercial starting materialsOver-oxidation risks50–55

Chemical Reactions Analysis

Types of Reactions

Potassium 2-fluoro-4-formylphenyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Organic Synthesis

Potassium 2-fluoro-4-formylphenyltrifluoroborate is primarily utilized in several key organic reactions:

  • Suzuki-Miyaura Coupling : This compound acts as a boronic acid surrogate in Suzuki reactions, facilitating the formation of biaryl compounds. It is particularly useful in synthesizing pharmaceutical intermediates and complex organic molecules .
  • Reductive Amination : The aldehyde functionality allows for the straightforward formation of amines from corresponding amines and carbonyl compounds, which is essential in drug development .
  • Wittig Reactions : It can also participate in Wittig reactions to form alkenes, showcasing its versatility as a building block in organic synthesis .

Metal-Free Chlorodeboronation

This compound can be involved in metal-free chlorodeboronation processes, which are significant for the synthesis of chlorinated organic compounds without the use of transition metals. This method enhances sustainability and reduces environmental impact during chemical synthesis .

Hydrolysis Reactions

This compound can undergo hydrolysis via silica gel and water to yield phenolic compounds, which are valuable in various chemical industries for producing dyes, pharmaceuticals, and agrochemicals .

Case Study 1: Synthesis of Antihypertensive Agents

In a study focused on developing antihypertensive agents, this compound was employed in the synthesis of telmisartan precursors through Suzuki coupling reactions. The efficiency of this compound allowed for high yields and purity levels in the final product, demonstrating its effectiveness as a synthetic intermediate .

Case Study 2: Enzyme Stabilization

Another application highlighted the use of this compound as an enzyme stabilizer in detergent formulations. The addition of this compound improved the stability and activity of lipases in liquid detergents, enhancing their performance over extended periods .

Comparative Analysis of Related Compounds

Compound NameApplicationsKey ReactionsStability
This compoundOrganic synthesis, enzyme stabilizationSuzuki coupling, reductive aminationHigh
Potassium 4-formylphenylboronic acidPharmaceutical intermediatesSuzuki reactionsModerate
Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borateAgrochemical applicationsHydrolysis reactionsHigh

Mechanism of Action

The mechanism of action of potassium 2-fluoro-4-formylphenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in coupling reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of potassium 2-fluoro-4-formylphenyltrifluoroborate with structurally related organotrifluoroborates:

Compound Name Molecular Formula Molecular Weight Substituents Key Reactivity Applications References
This compound C₇H₄BF₄KO 230.01 2-F, 4-CHO Nucleophilic addition (e.g., reductive amination), Suzuki coupling Drug synthesis, bioconjugation
Potassium (2,4-difluorophenyl)trifluoroborate C₆H₃BF₅K 219.99 2-F, 4-F Cross-coupling (limited derivatization) Fluorinated material precursors
Potassium 2-fluoro-5-formylphenyltrifluoroborate C₇H₄BF₄KO 230.01 2-F, 5-CHO Meta-directing formyl group alters conjugation Specialty polymer synthesis
Potassium 4-formylfuran-2-yltrifluoroborate C₅H₃BF₃KO₂ 190.98 Furan ring, 4-CHO Heterocyclic reactivity, lower stability Catalysis, ligand design
Potassium tetrafluoroborate (KBF₄) KBF₄ 125.90 Simple salt (no aryl group) Non-reactive flux agent Metallurgy, electrolytes

Q & A

Q. What are the standard synthetic routes for preparing Potassium 2-fluoro-4-formylphenyltrifluoroborate?

The compound is typically synthesized via boronic acid conversion. A general method involves reacting the corresponding boronic acid derivative (e.g., 2-fluoro-4-formylphenylboronic acid) with potassium hydrogen fluoride (KHF₂) in a mixed solvent system (e.g., methanol/water). The reaction is stirred for 2–4 hours, followed by solvent evaporation and extraction with polar aprotic solvents (e.g., 20% MeOH in acetone). The product is precipitated using diethyl ether and dried under vacuum . Key parameters include maintaining pH neutrality and avoiding excess moisture to prevent hydrolysis of the trifluoroborate group.

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols align with GHS classifications for trifluoroborate salts:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 1B for skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with calcium carbonate and dispose of as hazardous waste .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Detect aromatic protons (δ 6–9 ppm) and aldehyde protons (δ ~9.8 ppm). The trifluoroborate group (BF₃⁻) appears as a quartet in ¹⁹F NMR (δ −140 to −142 ppm) and a sharp singlet in ¹¹B NMR (δ ~0–1 ppm) .
  • IR Spectroscopy : Confirm the aldehyde group via C=O stretching (~1687 cm⁻¹) .
  • HRMS : Validate molecular mass using electrospray ionization (ESI) in negative-ion mode .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for higher yields?

  • Catalyst Selection : Use Pd(OAc)₂ (10 mol%) with ligands like SPhos or XPhos for Suzuki-Miyaura couplings .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility, while aqueous bases (e.g., K₂CO₃) stabilize the trifluoroborate anion .
  • Temperature : Reactions typically proceed at 70–90°C for 4–12 hours. Microwave-assisted synthesis reduces time to 1–2 hours .
  • Additives : Include phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity .

Q. What mechanisms explain unexpected byproducts during reductive amination with this substrate?

Contradictory data (e.g., low yields or side products) may arise from:

  • Aldehyde Reactivity : The electron-withdrawing fluorine atom increases aldehyde electrophilicity, leading to over-reduction (e.g., to alcohols) unless stoichiometric NaBH(OAc)₃ is used .
  • Boron Leaching : Hydrolysis of the trifluoroborate group under acidic conditions generates free boronic acid, which can participate in protodeboronation. Monitor pH and avoid excess acid .
  • Steric Effects : Bulky amines (e.g., cyclohexylamine) require longer reaction times (16–24 hours) and higher temperatures (70°C) .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

  • Electronic Effects : The fluorine atom at the 2-position deactivates the aromatic ring, reducing undesired electrophilic substitution but increasing oxidative stability .
  • Hydrolytic Stability : The trifluoroborate group resists hydrolysis better than boronic acids, but prolonged exposure to moisture (>48 hours) degrades the compound. Use anhydrous solvents and molecular sieves .

Q. What strategies resolve discrepancies in reported catalytic activity for this compound?

If literature data conflict (e.g., variable coupling efficiencies):

  • Purity Assessment : Verify substrate purity via ¹⁹F NMR to detect residual KHF₂ or boronic acid impurities .
  • Catalyst Screening : Test alternative palladium sources (e.g., PdCl₂(dppf)) or nickel catalysts for challenging substrates .
  • Kinetic Studies : Perform time-course experiments to identify rate-limiting steps (e.g., transmetalation vs. oxidative addition) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Cross-Coupling

ParameterOptimal RangeImpact on Yield
Catalyst (Pd) Loading5–10 mol%≥80% efficiency
Temperature70–90°CFaster kinetics
SolventDMF/THF (1:1)Solubility >95%
BaseK₂CO₃pH 8–9

Q. Table 2. Troubleshooting Common Synthesis Issues

IssueRoot CauseSolution
Low precipitationExcess MeOH in extractReduce solvent polarity (use acetone/Et₂O)
Broad ¹¹B NMR peaksHydrolysisDry substrate with MgSO₄
Aldehyde oxidationAir exposureUse inert atmosphere (N₂/Ar)

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